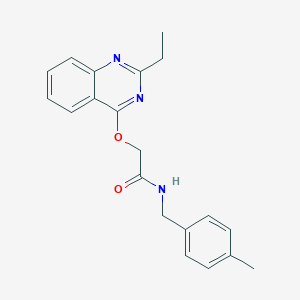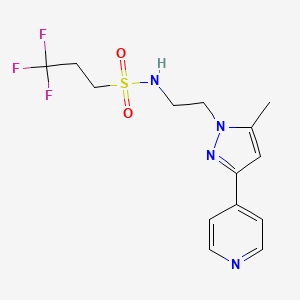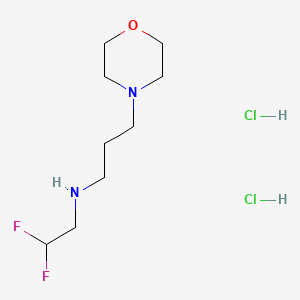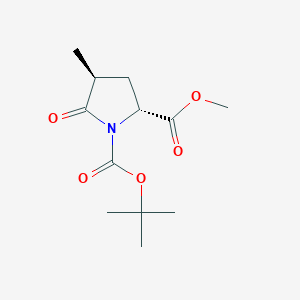
2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and application of complex organic compounds, including those with quinazoline and acetamide moieties, play a crucial role in various scientific fields, such as medicinal chemistry, environmental science, and synthetic chemistry. These compounds are often explored for their unique chemical behaviors, potential pharmaceutical applications, and their roles in biological systems.
Synthesis Analysis
Compounds containing oxazoline rings, such as the related "2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide," are known for their versatility in asymmetric catalysis due to their modular nature and ready accessibility. The synthesis of oxazoline-containing ligands has been detailed, highlighting their application in a wide range of metal-catalyzed transformations (Hargaden & Guiry, 2009).
Molecular Structure Analysis
The structural analysis of compounds with oxazoline rings reveals their significance in ligand design for catalysis. These structures facilitate close proximity of the enantiocontrolling stereocenter to the metal active site, directly influencing the stereochemical outcomes of reactions. This principle is crucial in understanding the molecular structure and activity of related compounds.
Chemical Reactions and Properties
Oxazoline moieties play a significant role in medicinal chemistry due to their wide range of biological activities. The synthesis and application of oxazolines show their versatility in chemical reactions, offering antibacterial, antifungal, and antimicrobial properties, among others (Bansal & Halve, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinazolinone derivatives have been extensively studied for their diverse chemical properties and synthesis methodologies. For instance, novel quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities, revealing the potential for medicinal applications. One compound, in particular, showed significant potency compared to standard treatments like diclofenac sodium, highlighting the therapeutic potential of these compounds (Alagarsamy et al., 2015). Furthermore, other studies focused on the synthesis of substituted quinazolinones, exploring their pharmacological significance, including anti-inflammatory and antibacterial activities. This underscores the broad spectrum of biological activities associated with quinazolinone derivatives and their potential as lead compounds for drug development (Ch. Rajveer et al., 2010).
Biological Activities and Applications
The biological activities of quinazolinone derivatives extend to antimicrobial and antitumor effects, with several compounds demonstrating promising results in vitro. For instance, certain quinazolinone analogs have shown significant antimicrobial properties against a range of pathogens, indicating their potential as novel antimicrobial agents. This highlights the versatility of quinazolinone derivatives in addressing various biomedical challenges, including resistance to existing antibiotics (Saravanan et al., 2015). Additionally, some quinazolinones have exhibited notable antitumor activity, further underscoring their potential in the development of new cancer therapies. The breadth of biological activities associated with these compounds suggests their versatility and potential utility in medicinal chemistry and drug development (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSXHJCYWOFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-ethylquinazolin-4-yl)oxy)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)
![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)


![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

